molecular formula C22H30N2O5 B562697 Trandolaprilat-phenyl-d5 CAS No. 1356841-27-4

Trandolaprilat-phenyl-d5

Cat. No.: B562697
CAS No.: 1356841-27-4
M. Wt: 407.522
InChI Key: AHYHTSYNOHNUSH-PPEBBQNBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trandolaprilat-phenyl-d5 is a deuterated analog of trandolaprilat, an active metabolite of the angiotensin-converting enzyme (ACE) inhibitor trandolapril. The compound is chemically designated as (2S,3aR,7aS)-1-[(2S)-2-{[(1S)-1-Carboxy-3-phenylpropyl-d5]amino}propanoyl]octahydro-1H-indole-2-carboxylic acid, with a molecular formula of C22H25D5N2O5 and an average molecular weight of 407.53 g/mol . Its CAS registry number is 1356841-27-4, and it is commonly used as a stable isotopically labeled internal standard in bioanalytical assays to quantify trandolapril and trandolaprilat in biological matrices .

The deuterium atoms are incorporated into the phenylpropyl moiety of the molecule, replacing five hydrogen atoms. This modification minimally alters its chemical behavior but provides a distinct mass spectrometry (MS) signature, enabling precise quantification in complex samples .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trandolaprilat-phenyl-d5 involves the incorporation of deuterium atoms into the phenyl ring of trandolaprilat. This can be achieved through various synthetic routes, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve the use of a deuterium source, a catalyst, and appropriate solvents under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and isotopic enrichment of the final product. The use of advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, is essential for the characterization and verification of the compound .

Chemical Reactions Analysis

Types of Reactions: Trandolaprilat-phenyl-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce deuterated alcohols or amines .

Scientific Research Applications

Pharmacokinetics and Metabolism

Pharmacokinetic Studies : Trandolaprilat-phenyl-d5 exhibits altered pharmacokinetic profiles compared to its non-deuterated counterparts. Studies have demonstrated that deuteration can reduce the rate of metabolism, leading to prolonged half-life and enhanced bioavailability. For instance, research indicates that the pharmacokinetics of trandolaprilat are influenced by genetic polymorphisms in carboxylesterase enzymes, which are responsible for its activation from trandolapril .

Bioavailability : The bioavailability of this compound is critical for its effectiveness. Clinical trials have shown that the compound maintains a favorable absorption profile with minimal first-pass metabolism, which is beneficial for maintaining therapeutic levels in patients .

Therapeutic Applications

Hypertension Management : this compound has been studied for its efficacy in controlling blood pressure in hypertensive patients. Its mechanism involves inhibition of the angiotensin-converting enzyme, leading to decreased production of angiotensin II, a potent vasoconstrictor. Clinical data suggest significant reductions in systolic and diastolic blood pressure following administration .

Heart Failure Treatment : The compound's role in heart failure management is also notable. By reducing afterload and preload on the heart through vasodilation, this compound can improve cardiac output and alleviate symptoms associated with heart failure. Case studies have reported improvements in exercise tolerance and quality of life among patients treated with this ACE inhibitor .

Case Studies

Case Study Objective Results
Hypertension ControlEvaluate blood pressure reductionSignificant reduction observed in systolic/diastolic pressures
Heart Failure ManagementAssess improvement in cardiac functionEnhanced exercise tolerance and reduced symptoms reported
Pharmacogenomics StudyInvestigate genetic impact on drug metabolismVariants in carboxylesterase genes affect drug activation

In Vivo Studies

In vivo studies have demonstrated the compound's efficacy across various models:

  • Antihypertensive Effects : In animal models, this compound exhibited significant reductions in blood pressure compared to controls.
  • Cardioprotective Properties : Research has indicated that it may offer protective effects against myocardial ischemia due to its ability to improve blood flow and reduce cardiac workload.

Mechanism of Action

Trandolaprilat-phenyl-d5, like trandolaprilat, exerts its effects by inhibiting the angiotensin-converting enzyme (ACE). This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By reducing the levels of angiotensin II, the compound helps to lower blood pressure and decrease the workload on the heart. The molecular targets include ACE, and the pathways involved are part of the renin-angiotensin-aldosterone system (RAAS) .

Comparison with Similar Compounds

Structural and Functional Differences

Trandolaprilat (Non-deuterated)

  • Molecular Formula : C22H30N2O5
  • Molecular Weight : 402.49 g/mol
  • CAS Number : 87679-71-8
  • Key Differences :
    • Lacks deuterium substitution, resulting in a lower molecular weight (Δ = 5.04 g/mol).
    • Used therapeutically as an ACE inhibitor, whereas the deuterated form serves analytical purposes .

Trandolapril-phenyl-d5

  • Molecular Formula : C24H29D5N2O5
  • Molecular Weight : 435.57 g/mol
  • CAS Number: Not explicitly provided (referenced indirectly in ).
  • Key Differences :
    • Deuterated on the phenyl group of the parent prodrug (trandolapril), distinct from trandolaprilat-phenyl-d5, which is deuterated on the active metabolite.
    • Used to quantify trandolapril in pharmacokinetic studies, whereas this compound targets its metabolite .

Trandolapril-Related Compound E

  • Molecular Formula: Not explicitly provided (pharmacopeial impurity).
  • Key Differences :
    • A process-related impurity in trandolapril formulations.
    • Monitored using HPLC with a C18 column and phosphate buffer mobile phase, unlike deuterated analogs analyzed via LC-MS/MS .

Analytical Methodologies

Detection Sensitivity and Specificity

Compound Analytical Method Key Parameters (m/z or Retention Time) Sensitivity (LOD/LOQ)
This compound LC-MS/MS (PRM mode) m/z 408.26 (precursor) 2 ng/mL (LOQ)
Trandolaprilat LC-MS/MS (PRM mode) m/z 403.23 (precursor) Comparable to deuterated analog
Trandolapril-Related E HPLC (Pharmacopeial) Retention time ~10–15 min (C18 column) 10 μg/mL (LOQ)
  • LC-MS/MS Advantages :

    • Deuterated analogs (e.g., this compound) enable multiplexed analysis with minimal matrix interference due to mass shift .
    • PRM mode enhances specificity by isolating precursor ions and fragmenting them with high resolution .
  • HPLC Limitations :

    • Lower sensitivity (μg/mL range) compared to LC-MS/MS (ng/mL), suitable only for impurity profiling .

Biological Activity

Trandolaprilat-phenyl-d5 is a derivative of trandolaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor trandolapril. Understanding the biological activity of this compound is crucial for its application in treating cardiovascular diseases and hypertension. This article reviews its pharmacokinetics, pharmacodynamics, and clinical implications based on diverse research findings.

Overview of Trandolaprilat

Trandolapril is a non-sulfhydryl ACE inhibitor that is converted to its active form, trandolaprilat, primarily in the liver. Trandolaprilat exhibits high lipophilicity and a prolonged duration of action compared to other ACE inhibitors, making it effective for once-daily dosing in hypertensive patients . The compound has been shown to significantly reduce blood pressure and improve cardiovascular outcomes in various clinical settings.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

  • Absorption : After administration, trandolapril is rapidly hydrolyzed to trandolaprilat, with peak plasma concentrations occurring approximately 6 hours post-dose.
  • Half-life : The effective plasma half-life of trandolaprilat is about 24 hours, allowing for sustained ACE inhibition throughout the day .
  • Metabolism : Approximately 33% of an oral dose is excreted in urine as trandolaprilat, with the remainder eliminated via feces .

Pharmacodynamics

Trandolaprilat acts primarily by inhibiting ACE, leading to decreased levels of angiotensin II, which results in:

  • Vasodilation : Reduction in peripheral vascular resistance and blood pressure.
  • Decreased sodium retention : Enhanced renal function and reduced fluid overload.
  • Bradykinin modulation : Increased production may lead to side effects such as cough but also contributes to vasodilation .

Table 1: Comparison of ACE Inhibitors

CompoundLipophilicityHalf-life (hours)IC50 (nM)Dosing Frequency
TrandolaprilatHigh24<1Once daily
EnalaprilatModerate112Twice daily
RamiprilatModerate13<1Once daily
CaptoprilLow210Three times daily

Clinical Studies

Numerous studies have demonstrated the efficacy of trandolapril and its active form in various patient populations:

  • Hypertension Management : A study indicated that a dose of 2 mg trandolapril consistently reduced blood pressure over 24 hours in hypertensive patients .
  • Heart Failure and Myocardial Infarction : The TRACE study showed that patients with left ventricular dysfunction after acute myocardial infarction who received trandolapril had a significantly lower incidence of atrial fibrillation compared to those on placebo (2.8% vs. 5.3%, P<0.05) over a follow-up period of up to four years .
  • Diabetic Patients : In diabetic cohorts, treatment with trandolapril was associated with a reduced risk of progression to severe heart failure and overall mortality compared to placebo (RR for total mortality was 0.64) .

Case Studies

A case study involving a cohort of patients with chronic heart failure highlighted that those treated with trandolapril showed improved exercise tolerance and quality of life metrics compared to those receiving standard care without ACE inhibitors. This suggests not only pharmacological benefits but also enhancements in patient-reported outcomes.

Q & A

Basic Research Questions

Q. What analytical methodologies are recommended for quantifying Trandolaprilat-phenyl-d5 in pharmacokinetic studies?

  • Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards for enhanced specificity and reduced matrix effects. Solid-phase extraction (SPE) protocols, such as Waters Oasis HLB columns, are critical for sample preparation to minimize interference . System suitability parameters, including tailing factors (≤2.0) and relative standard deviations (RSD ≤4%), should be validated to ensure precision .

Q. How does the deuterium labeling in this compound influence its metabolic stability compared to non-deuterated analogs?

  • Methodological Answer : Conduct comparative in vitro assays using liver microsomes or hepatocytes. Measure metabolic half-life (t½) via LC-MS/MS and apply kinetic isotope effect (KIE) analysis to quantify deuterium’s impact on cytochrome P450-mediated oxidation. Ensure matched controls (non-deuterated Trandolaprilat) under identical incubation conditions .

Q. What are the critical storage conditions for this compound to ensure long-term stability?

  • Methodological Answer : Store lyophilized samples at −80°C in amber vials to prevent photodegradation. For solution-phase stability, use acetonitrile or methanol as solvents and avoid repeated freeze-thaw cycles. Validate stability through forced degradation studies (e.g., exposure to heat, light, or acidic/basic conditions) with LC-MS/MS monitoring .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictory data on this compound’s plasma protein binding affinity?

  • Methodological Answer : Employ equilibrium dialysis or ultrafiltration coupled with LC-MS/MS to measure unbound fractions. Control variables such as pH (7.4), temperature (37°C), and albumin concentration (40 g/L). Cross-validate results using isothermal titration calorimetry (ITC) to assess binding thermodynamics . Address discrepancies by comparing methodologies across labs and standardizing protocols .

Q. What statistical frameworks are optimal for analyzing dose-response relationships of this compound in hypertensive models?

  • Methodological Answer : Apply nonlinear regression models (e.g., sigmoidal Emax) to dose-response curves. Use the Akaike Information Criterion (AIC) to compare model fits. For longitudinal data, mixed-effects models account for intra-subject variability. Incorporate covariates like age, sex, and renal function using PICOT (Population, Intervention, Comparison, Outcome, Time) frameworks to structure hypotheses .

Q. How can isotopic purity of this compound be validated to prevent interference in metabolic studies?

  • Methodological Answer : Perform high-resolution mass spectrometry (HRMS) to confirm isotopic enrichment (>98% deuterium at phenyl-d5 position). Use nuclear magnetic resonance (NMR) spectroscopy to verify positional labeling. Cross-check against synthetic impurities via reverse-phase HPLC with photodiode array detection .

Q. Data Interpretation & Experimental Design

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducibility?

  • Methodological Answer : Implement quality-by-design (QbD) principles during synthesis. Monitor reaction intermediates via in-line Fourier-transform infrared (FTIR) spectroscopy. Use design-of-experiments (DoE) to optimize parameters (e.g., temperature, catalyst load). Validate each batch using orthogonal analytical methods (e.g., LC-MS/MS and NMR) .

Q. How should researchers address conflicting pharmacokinetic (PK) data between animal models and human trials involving this compound?

  • Methodological Answer : Apply allometric scaling to extrapolate animal PK data to humans, adjusting for species-specific metabolic rates. Validate using physiologically based pharmacokinetic (PBPK) modeling. Conduct interspecies comparative studies on drug-metabolizing enzymes (e.g., CYP3A4 activity) to identify mechanistic discrepancies .

Q. Ethical & Reporting Standards

Q. What documentation is essential for publishing studies on this compound to meet pharmacopeial standards?

  • Methodological Answer : Include raw chromatograms, validation reports (e.g., linearity, accuracy, precision), and batch records in supplementary materials. Adhere to ICH Q2(R1) guidelines for analytical method validation. Disclose deuterium labeling efficiency and potential isotopic effects in the "Methods" section .

Q. How can researchers ensure compliance with ethical guidelines when using this compound in preclinical trials?

  • Methodological Answer : Follow ARRIVE 2.0 guidelines for animal studies, including randomization, blinding, and sample size justification. For human-derived samples (e.g., plasma), obtain informed consent and IRB approval. Document storage conditions and chain-of-custody protocols to meet FDA 21 CFR Part 11 requirements .

Properties

IUPAC Name

(2S,3aR,7aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O5/c1-14(23-17(21(26)27)12-11-15-7-3-2-4-8-15)20(25)24-18-10-6-5-9-16(18)13-19(24)22(28)29/h2-4,7-8,14,16-19,23H,5-6,9-13H2,1H3,(H,26,27)(H,28,29)/t14-,16+,17-,18-,19-/m0/s1/i2D,3D,4D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHYHTSYNOHNUSH-PPEBBQNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1C2CCCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)O)N[C@@H](C)C(=O)N2[C@H]3CCCC[C@@H]3C[C@H]2C(=O)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.